

2-isopropylthiazole role as a flavouring agent

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Compound of Interest

Compound Name: **2-Isopropylthiazole**

Cat. No.: **B097041**

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An In-depth Technical Guide on **2-Isopropylthiazole** as a Flavoring Agent

Introduction

2-Isopropylthiazole, and more specifically its commonly used isomer 2-isopropyl-4-methylthiazole, is a potent heterocyclic sulfur-containing compound pivotal in the flavor and fragrance industry.^{[1][2]} Recognized for its complex and multifaceted sensory profile, it imparts a range of notes from tropical fruit and green vegetable to nutty and roasted savory tones.^{[3][4]} This compound is naturally occurring in a variety of cooked and uncooked foods and is also synthesized for commercial use as a flavor ingredient.^{[5][6]} Its formation is often linked to the Maillard reaction, a cornerstone of flavor development in thermally processed foods.^{[5][7]}

Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its use, designating it as a safe flavoring agent at current intake levels.^{[5][8][9]} This guide provides a comprehensive technical overview of 2-isopropyl-4-methylthiazole, detailing its chemical properties, sensory characteristics, natural occurrence, analytical methodologies, and regulatory status for researchers and professionals in the food science and drug development fields.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2-isopropyl-4-methylthiazole are summarized below. These properties are critical for its application, handling, and analysis in food systems.

Property	Value	Reference(s)
IUPAC Name	4-methyl-2-propan-2-yl-1,3-thiazole	[5]
Synonyms	2-Isopropyl-4-methylthiazole, Peach thiazole, Tropical thiazole	[5] [6] [10]
CAS Number	15679-13-7	[5] [10]
Molecular Formula	C ₇ H ₁₁ NS	[1] [5] [10]
Molecular Weight	141.24 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[5] [6]
Boiling Point	92.0 °C @ 50.00 mm Hg; 175.0 °C @ 760.00 mm Hg	[6]
Density	1.001 - 1.006 g/cm ³ @ 25 °C	[5]
Refractive Index	1.494 - 1.504 @ 20.0 °C	[5] [6]
Solubility	Slightly soluble in water (228.5 mg/L @ 25 °C est.); Miscible in ethanol and fats.	[5] [6]
Flash Point	137.00 °F (58.33 °C) TCC	[6]
logP (o/w)	1.225 (estimated)	[6]

Organoleptic Profile and Applications

2-Isopropyl-4-methylthiazole is highly valued for its complex and powerful aroma profile. Its character can shift significantly with concentration, making it a versatile tool for flavorists.

Sensory Characteristics

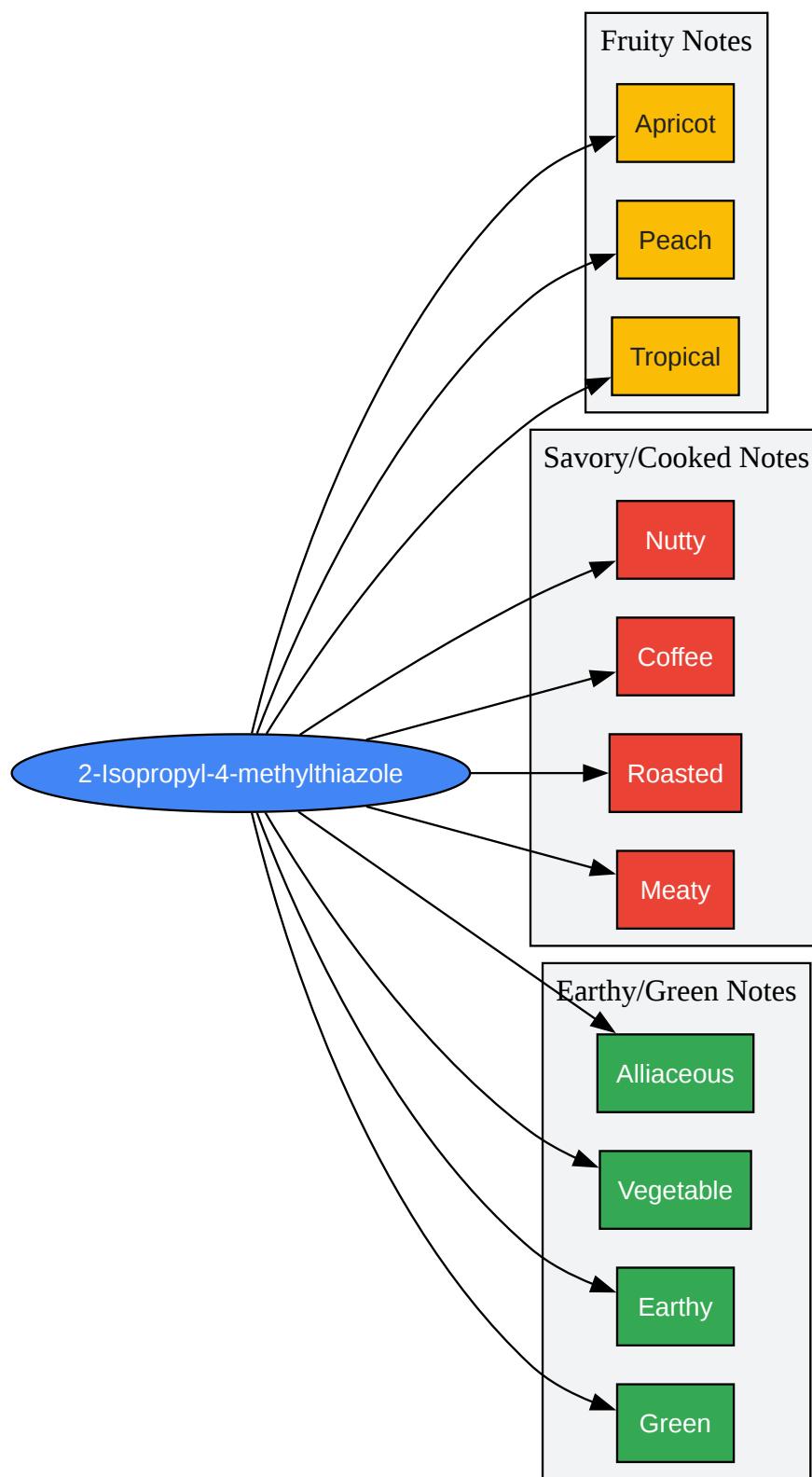
The perceived aroma and taste of this compound are diverse, contributing different notes depending on the food matrix and concentration.

Sensory Aspect	Descriptors	Reference(s)
Odor Description	Green, rooty, earthy, fruity (peach, tropical), vegetable, nutty, musty, alliaceous, sulfurous, coffee, meaty.	[3][5][6][11]
Taste Description	At 2.00 ppm: Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance. Also described as having sulfury, metallic notes of peach skin.	[6]
FEMA Flavor Profile	Meat, Roast, Sulfur.	[5]

Applications in the Food Industry

Its unique profile allows for wide-ranging applications in both sweet and savory products.

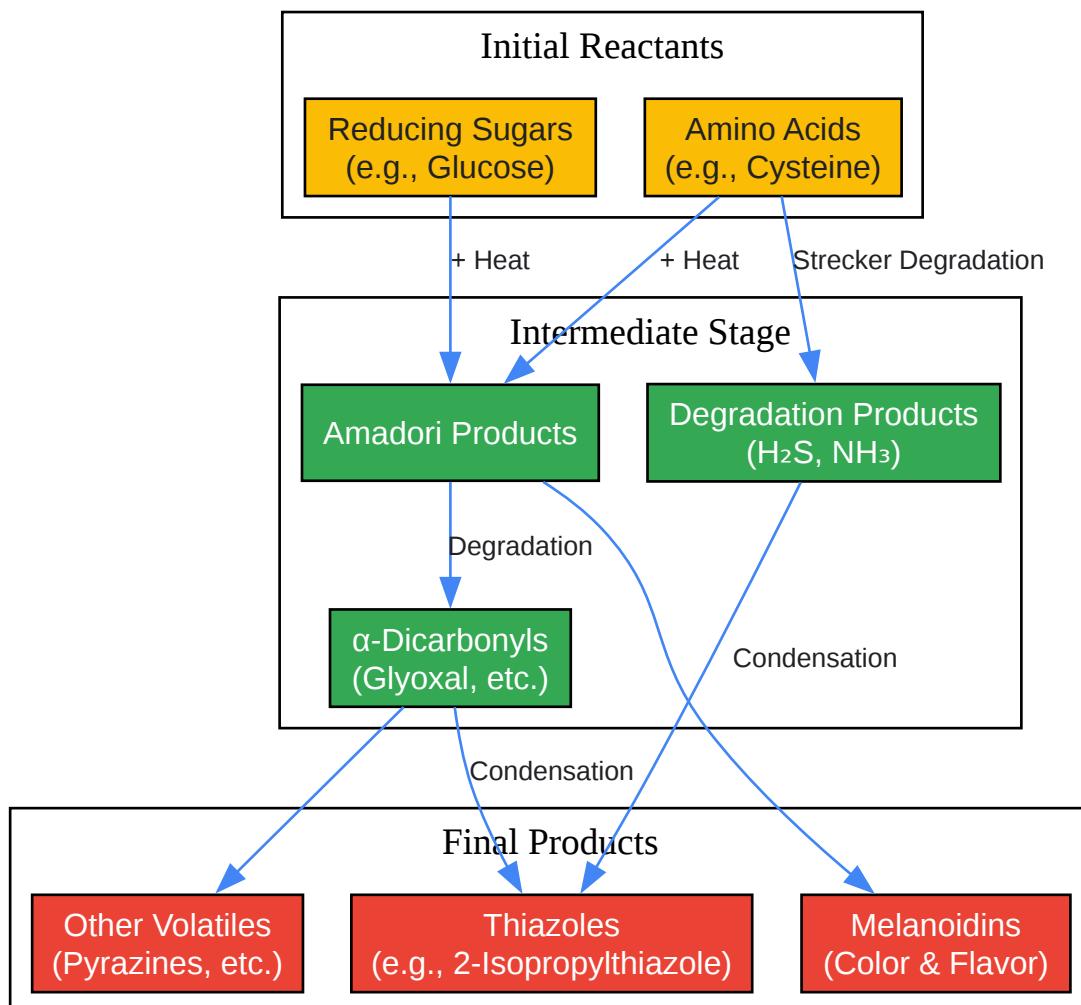
- **Fruit Flavors:** It acts as a flavor intensifier, adding complexity and "fuzzy skin" notes to peach and apricot flavors. It is also used in formulations for nectarine, durian, mango, pear, and blackcurrant.[5]
- **Savory Flavors:** It imparts authentic grilled, roasted, brothy, and nutty notes to snacks, soups, sauces, and seasonings.[1]
- **Beverages and Confectionery:** It is utilized in tea, coffee, chewing gum, and other confectionery items.[11]

[Click to download full resolution via product page](#)**Caption:** Logical relationship of flavor descriptors for 2-isopropyl-4-methylthiazole.

Natural Occurrence and Formation

2-Isopropyl-4-methylthiazole has been identified as a natural volatile component in several foods.^[5] Its presence is often a result of thermal processing through the Maillard reaction.

- Natural Sources: It is found in durian fruit (*Durio zibethinus*), red tomatoes, yeast extract, coriander seed oil, and roasted meats.^{[5][6]}
- Formation via Maillard Reaction: The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating.^[7] Thiazoles are characteristic products formed during this reaction, particularly when sulfur-containing amino acids like cysteine are present.^[12] The reaction proceeds through several stages, from initial condensation to the formation of highly reactive intermediates like dicarbonyl compounds (e.g., glyoxal, methylglyoxal), which then react with hydrogen sulfide (H₂S) and ammonia (NH₃) derived from the degradation of amino acids to form the thiazole ring.^{[12][13][14]}



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Caption: Simplified pathway of thiazole formation via the Maillard reaction.

Experimental Protocols

The identification and quantification of **2-isopropylthiazole** in a food matrix, as well as the characterization of its aroma contribution, rely on specialized analytical techniques.

Analysis by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a complex volatile mixture.^[15] It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.

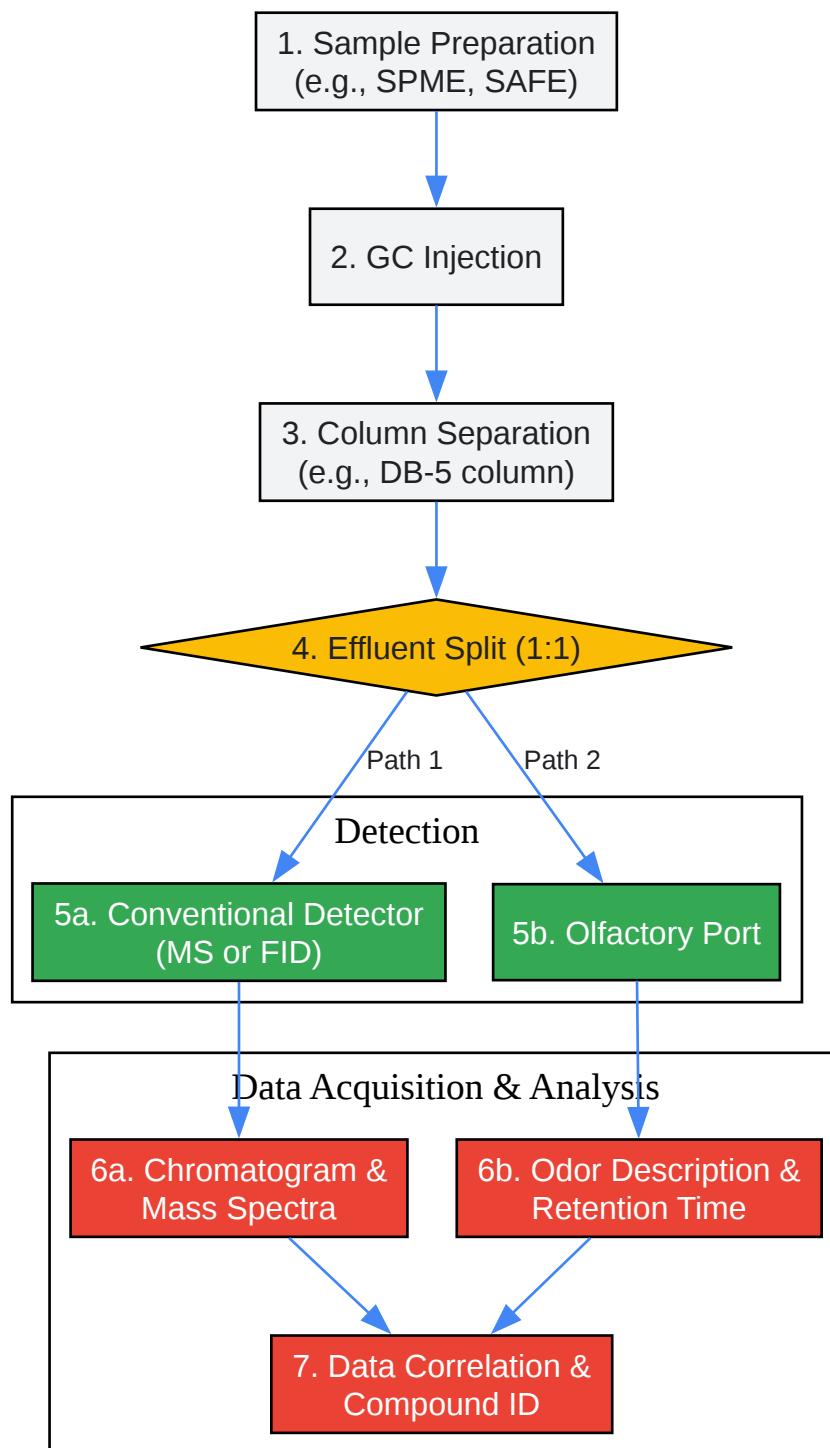
Objective: To separate, identify, and determine the odor contribution of volatile compounds, including **2-isopropylthiazole**, from a sample.

Methodology:

- Sample Preparation:
 - Volatiles are extracted from the food matrix. Common methods include:
 - Solvent Extraction: Macerating the sample in an organic solvent (e.g., dichloromethane), followed by concentration.
 - Solid Phase Microextraction (SPME): Adsorbing headspace volatiles onto a coated fiber, followed by thermal desorption in the GC inlet.
 - Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation to gently extract volatiles without thermal degradation.
- Gas Chromatographic Separation:
 - Instrument: Agilent 7890 GC or similar.
 - Injection: The concentrated extract or SPME fiber is introduced into the heated GC inlet (typically 250 °C).
 - Column: A fused silica capillary column is used for separation. Both polar (e.g., HP-Innowax) and non-polar (e.g., DB-5) columns are often employed to achieve comprehensive separation.^[16] Column dimensions are typically 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
 - Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
 - Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for several minutes, and then ramps up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min) to elute compounds based on their boiling points and polarity.
- Detection and Olfactometry:

- At the end of the GC column, the effluent is split (typically 1:1) between a conventional detector and a heated sniffing port.[16]
- Conventional Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on mass spectra.[17]
- Olfactometry Port: The effluent is mixed with humidified air and directed to a trained sensory panelist who records the time, intensity, and description of each perceived odor. [15]

- Data Analysis:
 - The retention times of the odor events from the olfactometry data are matched with the peaks from the FID/MS chromatogram.
 - The compound responsible for the odor is identified by comparing its mass spectrum with a library (e.g., NIST) and by matching its retention index with known standards.
 - Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract and noting the dilution at which an odor is last perceived.



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Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Regulatory and Safety Information

2-Isopropyl-4-methylthiazole is an approved flavoring substance in many regions worldwide, supported by safety evaluations from international expert committees.

Regulatory Body / Identifier	Information / Status	Reference(s)
FEMA Number	3555	[5][18][19]
FEMA GRAS™ Status	Generally Recognized As Safe (GRAS) based on evaluations by the FEMA Expert Panel. Publication No. 11.	[3][4][18]
JECFA Number	1037	[5][8][19]
JECFA Evaluation	Evaluated in 2002 (59th meeting). Conclusion: "No safety concern at current levels of intake when used as a flavouring agent."	[5][8][9]
EC Number	239-758-4	[5][10]
Flavis Number	15.026	[6][10]

The comprehensive safety assessment by JECFA, a joint committee of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), confirms that the anticipated dietary exposure to 2-isopropyl-4-methylthiazole from its use as a flavoring agent does not pose a health risk.[8][9]

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